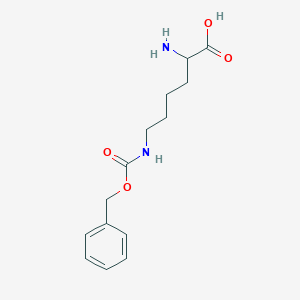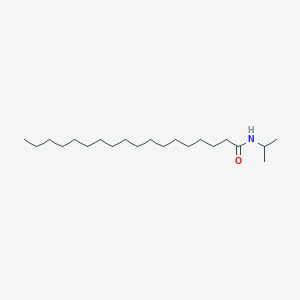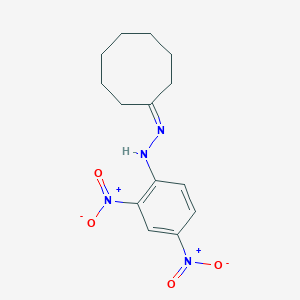
Benzamide, N,N'-2,3-phenazinediylbis[3-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N,N'-2,3-phenazinediylbis[3-nitro-'] is a chemical compound that has been widely used in scientific research for its unique properties. It is a nitrophenazine derivative that has been synthesized through a series of chemical reactions. The compound is known for its ability to act as an electron acceptor and donate electrons to other molecules.
Wirkmechanismus
Benzamide, N,N'-2,3-phenazinediylbis[3-nitro-'] acts as an electron acceptor and donor in various biochemical and physiological processes. It can accept electrons from other molecules and donate electrons to other molecules. The compound has been shown to be effective in the study of redox reactions and electron transfer processes.
Biochemische Und Physiologische Effekte
Benzamide, N,N'-2,3-phenazinediylbis[3-nitro-'] has been shown to have various biochemical and physiological effects. It has been shown to be effective in the study of DNA damage and repair mechanisms. The compound has also been shown to be effective in the study of redox reactions and electron transfer processes.
Vorteile Und Einschränkungen Für Laborexperimente
Benzamide, N,N'-2,3-phenazinediylbis[3-nitro-'] has several advantages and limitations for lab experiments. One of the advantages is that it is a stable compound that can be easily synthesized. It can also be easily purified and characterized. However, one of the limitations is that it is a toxic compound that requires special handling and disposal procedures.
Zukünftige Richtungen
There are several future directions for the study of Benzamide, N,N'-2,3-phenazinediylbis[3-nitro-']. One of the directions is the study of its potential use in the development of new drugs. The compound has been shown to have unique properties that could be useful in the development of new drugs. Another direction is the study of its potential use in the study of redox reactions and electron transfer processes. The compound has been shown to be effective in these areas and could be used to further our understanding of these processes. Finally, the study of its potential use in the study of DNA damage and repair mechanisms is another future direction. The compound has been shown to be effective in this area and could be used to further our understanding of these mechanisms.
Synthesemethoden
Benzamide, N,N'-2,3-phenazinediylbis[3-nitro-'] can be synthesized through a series of chemical reactions. The first step involves the reaction of 2,3-diaminophenazine with nitric acid, which results in the formation of 2,3-dinitrophenazine. The next step involves the reaction of 2,3-dinitrophenazine with benzoyl chloride, which leads to the formation of benzamide, N,N'-2,3-phenazinediylbis[3-nitro-'].
Wissenschaftliche Forschungsanwendungen
Benzamide, N,N'-2,3-phenazinediylbis[3-nitro-'] has been widely used in scientific research for its unique properties. It has been used as an electron acceptor in various biochemical and physiological studies. The compound has been shown to be effective in the study of redox reactions and electron transfer processes. It has also been used in the study of DNA damage and repair mechanisms.
Eigenschaften
CAS-Nummer |
108112-52-3 |
|---|---|
Produktname |
Benzamide, N,N'-2,3-phenazinediylbis[3-nitro- |
Molekularformel |
C26H16N6O6 |
Molekulargewicht |
508.4 g/mol |
IUPAC-Name |
3-nitro-N-[3-[(3-nitrobenzoyl)amino]phenazin-2-yl]benzamide |
InChI |
InChI=1S/C26H16N6O6/c33-25(15-5-3-7-17(11-15)31(35)36)29-23-13-21-22(28-20-10-2-1-9-19(20)27-21)14-24(23)30-26(34)16-6-4-8-18(12-16)32(37)38/h1-14H,(H,29,33)(H,30,34) |
InChI-Schlüssel |
QNZWKZXADVUCFT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C3C=C(C(=CC3=N2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-])NC(=O)C5=CC(=CC=C5)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C3C=C(C(=CC3=N2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-])NC(=O)C5=CC(=CC=C5)[N+](=O)[O-] |
Piktogramme |
Corrosive; Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide](/img/structure/B188873.png)


![Dibenzo[b,f][1,4]thiazepine-11(10H)-thione](/img/structure/B188878.png)



![Tert-butyl 3-hydroxyspiro[indan-1,4'-piperidine]-1'-carboxylate](/img/structure/B188885.png)